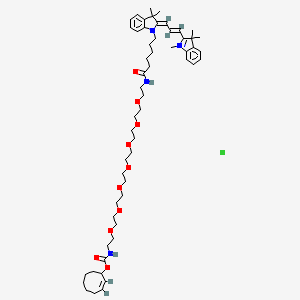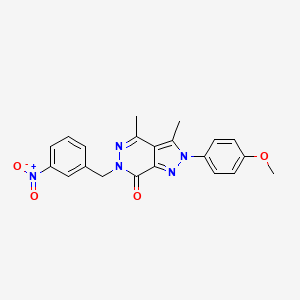
JH-Xii-03-02
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JH-Xii-03-02 is a potent and selective leucine-rich repeat kinase 2 proteolysis targeting chimera degrader. It is primarily utilized in research related to Parkinson’s Disease. This compound is known for its ability to inhibit leucine-rich repeat kinase 2 kinase activity and disrupt its scaffolding function, making it a valuable tool in the study of neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JH-Xii-03-02 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized facilities that adhere to stringent quality control measures to ensure its purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
JH-Xii-03-02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to replace specific atoms or groups within the compound with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
JH-Xii-03-02 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of leucine-rich repeat kinase 2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of protein degradation and signaling pathways.
Medicine: Utilized in preclinical studies to explore potential therapeutic approaches for Parkinson’s Disease and other neurodegenerative disorders.
Industry: Applied in the development of new drugs and therapeutic agents targeting leucine-rich repeat kinase 2 .
Mecanismo De Acción
JH-Xii-03-02 exerts its effects by promoting the degradation of leucine-rich repeat kinase 2 through the proteolysis targeting chimera mechanism. It binds to leucine-rich repeat kinase 2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of leucine-rich repeat kinase 2. This dual action of inhibiting kinase activity and disrupting scaffolding function makes it a powerful tool in neurodegenerative disease research .
Comparación Con Compuestos Similares
Similar Compounds
- PROTAC CDK9 degrader-8
- Azido-PEG2-VHL
- PROTAC MEK1 Degrader-1
- MS159
Uniqueness
JH-Xii-03-02 stands out due to its high potency and selectivity for leucine-rich repeat kinase 2. Unlike other similar compounds, it effectively eliminates both the kinase activity and scaffolding function of leucine-rich repeat kinase 2, making it particularly valuable in the study of Parkinson’s Disease .
Propiedades
Fórmula molecular |
C43H51N9O10 |
|---|---|
Peso molecular |
853.9 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[3-[4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55) |
Clave InChI |
XYGRYBJBOSXMHE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)

![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)





